molecular formula C12H16N2O4 B061267 4-[2-(3-Nitrophenoxy)ethyl]morpholine CAS No. 182618-90-2

4-[2-(3-Nitrophenoxy)ethyl]morpholine

Cat. No. B061267
Key on ui cas rn: 182618-90-2
M. Wt: 252.27 g/mol
InChI Key: TZARIMLSZORYDL-UHFFFAOYSA-N
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Patent
US08481568B2

Procedure details

A mixture of 3-nitrophenol (3.5 g, 25 mmol), N-(2-chloroethyl)morpholine hydrochloride (4.7 g, 25 mmol), and potassium carbonate (13.2 g, 125 mmol) in acetone (100 mL) was heated to reflux for 20 hours. The solvent was removed under vacuum. The residue was partitioned between water (150 mL) and ethyl acetate (150 mL) and the aqueous phase was extracted with ethyl acetate (100 mL). The combined organic layers were washed with water (3×100 mL) and extracted with dilute aqueous HCl (2×125 mL). These extracts were washed with CH2Cl2 (2×125 mL), made basic (NaOH) and extracted into ethyl acetate (3×75 mL). These organic extracts were washed with water (3×75 mL), dried (MgSO4), and evaporated, providing 4.4 g, in 70% yield; 1H NMR (CDCl3) δ 2.59 (t, J=4.7 Hz, 4H), 2.84 (t, J=5.6 Hz, 2H), 3.75 (t, J=4.7 Hz, 4H), 4.19 (t, J=5.6 Hz, 2H), 7.22-7.25 (m, 1H), 7.43 (t, J=8.1 Hz, 1H), 7.76 (t, J=2.3 Hz, 1H), 7.82-7.85 (m, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].Cl.Cl[CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[O:10][CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1)([O-:3])=[O:2] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
Quantity
4.7 g
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Name
Quantity
13.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (150 mL) and ethyl acetate (150 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dilute aqueous HCl (2×125 mL)
WASH
Type
WASH
Details
These extracts were washed with CH2Cl2 (2×125 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (3×75 mL)
WASH
Type
WASH
Details
These organic extracts were washed with water (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
providing 4.4 g

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(OCCN2CCOCC2)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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